N-[3-(acetylamino)phenyl]-4-chlorobenzamide
Description
N-[3-(Acetylamino)phenyl]-4-chlorobenzamide is a substituted benzamide derivative featuring a 4-chlorophenyl group linked via an amide bond to a 3-acetylamino-substituted phenyl ring. Its molecular framework combines electron-withdrawing (chloro) and electron-donating (acetylamino) groups, which influence its physicochemical and binding properties.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-10(19)17-13-3-2-4-14(9-13)18-15(20)11-5-7-12(16)8-6-11/h2-9H,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXCJIRUCHHSEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-4-chlorobenzamide typically involves the acylation of 3-aminoacetophenone with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to high-purity products with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The acetylamino group can be oxidized to form corresponding nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The chlorine atom on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-4-chlorobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-4-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorobenzamide moiety may interact with hydrophobic pockets within proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
N-(3-Chlorophenethyl)-4-nitrobenzamide
- Structure : Features a 4-nitrobenzamide group linked to a 3-chlorophenethylamine moiety.
- Key Differences: Replaces the acetylamino group with a nitro group and introduces a phenethyl spacer instead of a direct phenyl linkage.
- Synthesis : Prepared via reaction of 4-nitrobenzoyl chloride with 2-(3-chlorophenyl)ethan-1-amine in dichloromethane, yielding a hybrid molecule characterized by NMR and UV spectroscopy .
3-Chloro-N-phenylbenzamide
- Structure: Simpler analog lacking the acetylamino group, with a single chloro substituent on the benzamide ring.
- Key Differences: Absence of the 3-acetylamino substituent reduces hydrogen-bonding capacity and polarity.
- Crystallography: Monoclinic crystal system (space group P21/c) with distinct packing influenced by chloro and amide groups .
4-Chloro-N-[3-(3-chlorobenzamido)phenyl]-3-nitrobenzamide
- Structure : Contains dual chloro and nitro groups on the benzamide ring, with an additional 3-chlorobenzamido substituent on the phenyl ring.
- Key Differences : Increased steric bulk and electron-withdrawing effects due to multiple chloro and nitro groups, likely enhancing binding affinity in target proteins .
Molecular and Physicochemical Properties
Key Observations :
- Acetylamino Group: Introduces hydrogen-bonding capability, improving solubility and interaction with biological targets .
- Steric Effects : Bulky substituents (e.g., phenethyl or additional benzamido groups) may hinder membrane permeability but enhance specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
